
tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an acetyloxy group, and two methoxy groups attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification and acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the benzoate core, providing a more sustainable and scalable method compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under basic conditions.
Major Products:
Oxidation: Formation of 4-formyl-3,5-dimethoxybenzoate or 4-carboxy-3,5-dimethoxybenzoate.
Reduction: Formation of 4-(hydroxymethyl)-3,5-dimethoxybenzoate.
Substitution: Formation of 4-(substituted)-3,5-dimethoxybenzoate derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with biological pathways. The methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-hydroxy-3,5-dimethoxybenzoate
- tert-Butyl 4-(methoxycarbonyl)-3,5-dimethoxybenzoate
- tert-Butyl 4-(hydroxymethyl)-3,5-dimethoxybenzoate
Comparison: tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate is unique due to the presence of the acetyloxy group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, it offers different functionalization possibilities and may exhibit unique interactions in biological systems .
Eigenschaften
CAS-Nummer |
866082-46-4 |
|---|---|
Molekularformel |
C15H20O6 |
Molekulargewicht |
296.31 g/mol |
IUPAC-Name |
tert-butyl 4-acetyloxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C15H20O6/c1-9(16)20-13-11(18-5)7-10(8-12(13)19-6)14(17)21-15(2,3)4/h7-8H,1-6H3 |
InChI-Schlüssel |
VIJPROIYOQMXOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(=O)OC(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



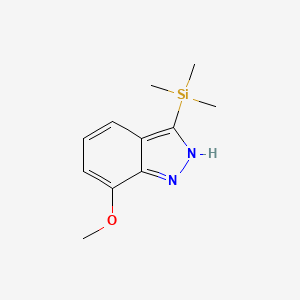
dimethylsilane](/img/structure/B12530591.png)
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
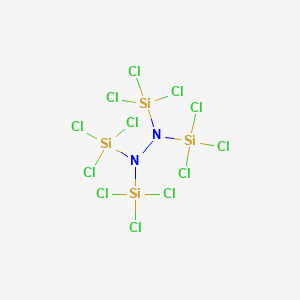
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12530617.png)
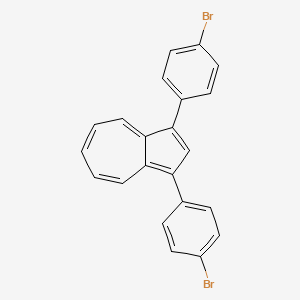
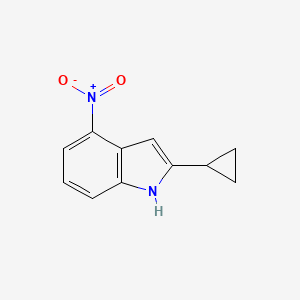
![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
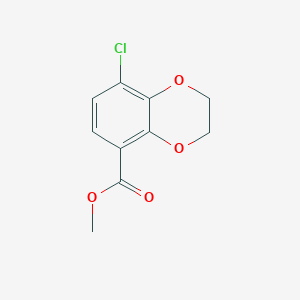
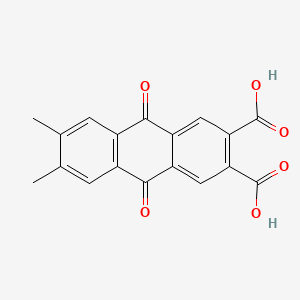
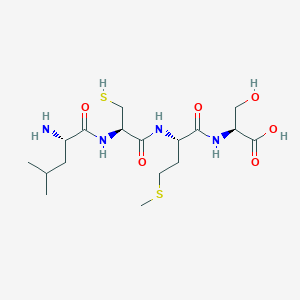
![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)
